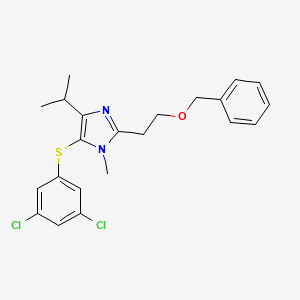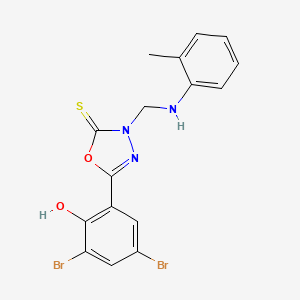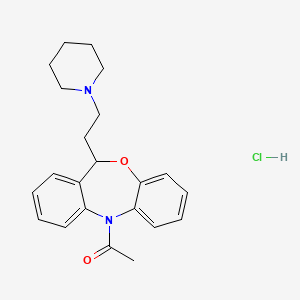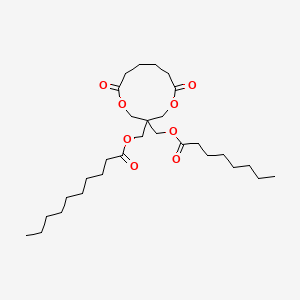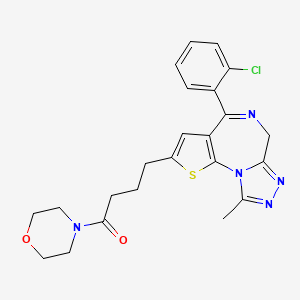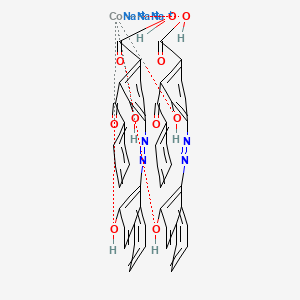
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 302-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows a similar multi-step nitration process. Large-scale production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature. The final product is purified through recrystallization to achieve the desired purity and stability.
化学反応の分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert it to less nitrated compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly employed.
Substitution: Halogenating agents like chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated nitrotoluenes.
科学的研究の応用
2,4,6-trinitrotoluene has diverse applications in scientific research:
Chemistry: Used as a standard explosive for calibration and testing.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in mining and construction for controlled demolitions.
作用機序
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose, releasing a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
類似化合物との比較
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced stability and explosive power. Unlike other nitro compounds, it is relatively stable under normal conditions, making it safer to handle and store. Its explosive efficiency and ease of detonation make it a preferred choice in various applications.
特性
CAS番号 |
94094-75-4 |
|---|---|
分子式 |
C38H46N2O6 |
分子量 |
626.8 g/mol |
IUPAC名 |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C23H16O6.C15H32N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-15H2,1-2H3/q;+2/p-2 |
InChIキー |
POGJWKOIDIKSTG-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


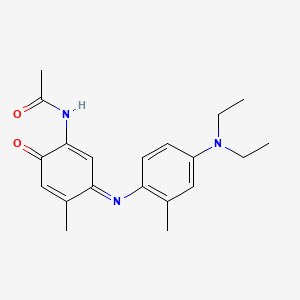

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)


